molecular formula C6H12S B2458935 2-(1-Methylcyclopropyl)ethanethiol CAS No. 2229263-31-2

2-(1-Methylcyclopropyl)ethanethiol

Cat. No.: B2458935
CAS No.: 2229263-31-2
M. Wt: 116.22
InChI Key: CLXUMYLUOQJVHU-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)ethanethiol ( 2229263-31-2) is a specialized organic sulfur compound with the molecular formula C 6 H 12 S and a molecular weight of 116.22 g/mol . As a thiol, this compound features a reactive sulfhydryl (-SH) group, making it a valuable building block and reagent in synthetic and peptide chemistry . Its primary research value lies in its application in radical-mediated thiol-ene "click" chemistry, a powerful and efficient method for bioconjugation and post-translational modification of peptides and proteins . The thiol-ene reaction is characterized by its high yield, orthogonality to other functional groups, compatibility with aqueous conditions, and lack of requirement for metal catalysts, which is advantageous for biological applications . Researchers can utilize 2-(1-Methylcyclopropyl)ethanethiol to introduce the unique 1-methylcyclopropyl moiety onto alkene-containing molecules, potentially for macrocyclization, glycosylation, lipidation, or the development of peptide mimetics and probes . The resulting thioether linkage is stable across a wide pH range, ensuring the robustness of the conjugate under various experimental conditions . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(1-methylcyclopropyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S/c1-6(2-3-6)4-5-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXUMYLUOQJVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1 Methylcyclopropyl Ethanethiol and Analogous Molecular Scaffolds

Direct Synthetic Routes to 2-(1-Methylcyclopropyl)ethanethiol

Direct synthesis of 2-(1-methylcyclopropyl)ethanethiol involves the formation of the key carbon-sulfur bond to introduce the ethanethiol (B150549) group onto a pre-existing 1-methylcyclopropyl framework.

Mechanistic Considerations in Carbon-Sulfur Bond Formation for Thiols

The formation of a carbon-sulfur (C-S) bond is a fundamental transformation in the synthesis of thiols. Several mechanistic pathways can be employed, with the choice often dictated by the nature of the starting materials and desired stereochemistry. beilstein-journals.org

One of the most common methods for creating a C-S bond is through nucleophilic substitution (SN2) reactions. beilstein-journals.orgias.ac.in In this approach, a sulfur-based nucleophile, such as the hydrosulfide (B80085) anion (-SH), attacks an electrophilic carbon atom, displacing a leaving group. libretexts.org To circumvent the issue of the product thiol reacting further to form a sulfide (B99878), thiourea (B124793) can be used as a nucleophile, which forms an alkyl isothiourea salt that is subsequently hydrolyzed to yield the thiol. libretexts.org

Another strategy involves the reduction of sulfonyl chlorides. Triphenylphosphine (PPh3) can reduce sulfonyl chlorides to generate a putative thiophosphonium salt, which upon aqueous workup, yields the free thiol. acs.org This method offers a way to form C-S bonds from readily available starting materials. acs.org

The table below summarizes key mechanistic approaches for C-S bond formation relevant to thiol synthesis.

Reaction Type Sulfur Source Substrate Key Features
SN2 DisplacementHydrosulfide anion (-SH), ThioureaAlkyl halides, SulfonatesWell-established, versatile method. Use of thiourea prevents dialkylation. beilstein-journals.orglibretexts.org
ReductionSulfonyl Chlorides-Utilizes readily available starting materials. acs.org
Epoxide Ring OpeningThiol NucleophilesEpoxidesResults in β-hydroxy sulfides. Can be catalyzed by Lewis acids. organic-chemistry.org
Conjugate AdditionThiolsα,β-Unsaturated CarbonylsForms a new C-S bond at the β-position.
Mitsunobu ReactionThioacidsAlcoholsProceeds with inversion of stereochemistry. beilstein-journals.org

Stereocontrol in the Introduction of the Ethanethiol Moiety

Achieving stereocontrol during the introduction of the ethanethiol group is crucial when synthesizing chiral molecules. The stereochemical outcome is highly dependent on the chosen synthetic method.

SN2 reactions are inherently stereospecific, proceeding with inversion of configuration at the electrophilic carbon center. beilstein-journals.org This allows for the predictable synthesis of a specific enantiomer if a chiral, enantiomerically pure starting material with a suitable leaving group is used. For instance, the reaction of a chiral alcohol converted to a sulfonate with a sulfur nucleophile will result in the formation of a thiol with the opposite stereochemistry at that center. beilstein-journals.org

The Mitsunobu reaction also proceeds with inversion of stereochemistry. beilstein-journals.org In this reaction, an alcohol is activated in situ by a combination of a phosphine (B1218219) and an azodicarboxylate, followed by nucleophilic attack by a thioacid.

In contrast, methods involving radical intermediates may lead to a mixture of stereoisomers. Therefore, for stereocontrolled synthesis, ionic pathways like SN2 are generally preferred.

Cyclopropyl (B3062369) Ring Formation in the Context of Thiol Synthesis

The construction of the cyclopropyl ring is a critical aspect of synthesizing molecules like 2-(1-methylcyclopropyl)ethanethiol. Various methods exist for forming this strained three-membered ring.

Carbene-Mediated Cyclopropanation Strategies

Carbene-mediated cyclopropanation is a powerful tool for the synthesis of cyclopropane (B1198618) rings. acs.orgyoutube.com Carbenes, which are neutral species containing a divalent carbon atom, can react with alkenes in a concerted fashion to form a cyclopropane ring. libretexts.org The stereochemistry of the alkene is typically retained in the cyclopropane product when using singlet carbenes. youtube.comlibretexts.org

The generation of carbenes can be achieved from various precursors, such as diazomethane (B1218177) and its derivatives, often facilitated by light, heat, or transition metal catalysts. libretexts.org For instance, iron porphyrin complexes and engineered myoglobin (B1173299) variants have shown promise as catalysts for stereoselective cyclopropanation reactions. acs.orgnih.gov

The following table outlines common methods for carbene generation and their application in cyclopropanation.

Carbene Precursor Generation Method Key Features
Diazomethane (CH2N2)Light, Heat, CopperForms the simplest carbene, methylene (B1212753). libretexts.org
DiazoestersTransition Metal Catalysis (e.g., Rh, Cu, Fe)Allows for the synthesis of functionalized cyclopropanes. acs.orgnih.gov
Simmons-Smith Reaction (CH2I2, Zn-Cu)In situ formation of a carbenoidA widely used and reliable method for cyclopropanation. libretexts.org

Ring-Closing Reactions for Methylcyclopropyl Scaffolds

Ring-closing metathesis (RCM) has emerged as a versatile and powerful method for the synthesis of cyclic compounds, including those containing cyclopropane rings. wikipedia.orgorganic-chemistry.org RCM involves the intramolecular reaction of a diene in the presence of a metal catalyst, typically based on ruthenium, to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org The size of the ring formed can be controlled by the length of the tether connecting the two alkene functionalities. wikipedia.org While widely used for 5- to 30-membered rings, its application to the direct formation of highly strained three-membered rings is less common. wikipedia.orgorganic-chemistry.org

Strategies for Constructing the 1-Methylcyclopropyl Moiety

The specific construction of the 1-methylcyclopropyl group requires a synthetic sequence that introduces the methyl group onto the cyclopropane ring. One approach involves the cyclopropanation of a trisubstituted alkene, specifically 2-methylpropene, using a suitable carbene or carbenoid.

Alternatively, a pre-formed cyclopropane derivative can be functionalized. For example, a cyclopropanecarboxylic acid or its ester derivative could be subjected to reactions that introduce a methyl group at the 1-position. This might involve the formation of an enolate followed by methylation.

Another strategy could involve an intramolecular cyclization of a suitably substituted open-chain precursor. For instance, a halo-substituted alkane could undergo an intramolecular Wurtz-type reaction to form the cyclopropane ring.

Functional Group Interconversions Leading to 2-(1-Methylcyclopropyl)ethanethiol

The creation of the target thiol often proceeds via the transformation of a more readily available precursor molecule. These methods focus on the direct installation of the thiol group or the conversion of other sulfur-containing moieties.

The most direct routes to 2-(1-methylcyclopropyl)ethanethiol involve the conversion of a precursor, such as an alcohol or an alkyl halide, into the corresponding thiol. A common and reliable method is the reaction of an unhindered alkyl halide with a sulfur nucleophile like sodium hydrosulfide. chemistrysteps.com To synthesize the target compound, a precursor such as 2-(1-methylcyclopropyl)ethyl halide would be treated with an excess of sodium hydrosulfide (NaSH) in an SN2 reaction. youtube.com The use of excess hydrosulfide is crucial to minimize the formation of the thioether byproduct. chemistrysteps.com

Alternatively, thiourea can serve as a sulfur source, reacting with the alkyl halide to form an intermediate alkylisothiouronium salt. youtube.com This salt is then hydrolyzed, typically under basic conditions with aqueous sodium hydroxide, to yield the final thiol. youtube.com This two-step approach is often preferred as it avoids the direct handling of odorous and volatile hydrosulfide reagents.

Another pathway begins with the corresponding alcohol, 2-(1-methylcyclopropyl)ethanol. The alcohol can be converted to a good leaving group, such as a tosylate, which is then displaced by a sulfur nucleophile. For instance, the reaction of toluene-4-sulfonic acid 2-(2-methoxyethoxy)ethyl ester with thiourea, followed by hydrolysis, has been shown to produce the corresponding thiol in high yield. chemicalbook.com

The following table summarizes common precursor-to-thiol conversion methods.

Table 1: Methods for Thiol Group Installation

Precursor Functional Group Reagents Intermediate Key Features
Alkyl Halide 1. Sodium Hydrosulfide (NaSH) Thiolate Direct, one-step process; requires excess NaSH. chemistrysteps.com
Alkyl Halide 1. Thiourea (SC(NH2)2) 2. NaOH (aq), then H+ Alkylisothiouronium Salt Avoids volatile sulfur reagents; proceeds in two steps. youtube.com

Transformations of Related Organosulfur Compounds

It is also possible to synthesize the target thiol from other organosulfur compounds. A prominent example is the reduction of disulfides. The corresponding disulfide, bis(2-(1-methylcyclopropyl)ethyl) disulfide, can be cleaved to yield two molecules of the desired thiol. This reduction is a fundamental process in sulfur chemistry and can be accomplished using various reducing agents. chemistrysteps.comresearchgate.net Mild oxidizing agents like iodine or even atmospheric oxygen can facilitate the reverse reaction, the oxidative coupling of thiols to form disulfides. chemistrysteps.com

Stronger oxidizing agents can convert thiols or sulfides into sulfoxides and subsequently into sulfones. chemistrysteps.com The reverse transformation, the reduction of a sulfoxide, can also be a viable, albeit less common, route to the corresponding sulfide, which could potentially be cleaved to the thiol.

Advanced Synthetic Methodologies Applied to Cyclopropyl-Thiol Systems

To address challenges of scalability, stereoselectivity, and efficiency, advanced synthetic methods are increasingly applied to the synthesis of complex molecules like cyclopropyl-thiols.

Continuous-flow chemistry has emerged as a powerful tool for organic synthesis, offering superior control over reaction parameters, enhanced safety for hazardous reactions, and improved scalability compared to traditional batch processes. mdpi.com The synthesis of thiols and their derivatives is well-suited for flow chemistry.

For example, a telescoped continuous-flow process for generating thiomorpholine (B91149) was developed, featuring a key photochemical thiol-ene reaction. acs.orgnih.gov This method, which uses a photocatalyst, can be conducted under highly concentrated conditions, leading to quantitative yields of the intermediate. acs.orgnih.gov Such a strategy could be adapted for the synthesis of 2-(1-methylcyclopropyl)ethanethiol by reacting a suitable alkene precursor with a thiolating agent under flow conditions.

Electrochemical methods in continuous-flow microreactors also present an environmentally benign option for transformations of organosulfur compounds. The selective oxidation of thiols to disulfides, and sulfides to sulfoxides or sulfones, can be achieved simply by controlling the applied potential, using water as the oxygen source. rsc.org This high level of control and the ability to rapidly optimize parameters make flow electrochemistry a promising avenue for scalable and green synthesis. rsc.org

Table 2: Continuous-Flow Strategies for Organosulfur Synthesis

Method Key Features Potential Application to Cyclopropyl-Thiols Reference
Photochemical Thiol-Ene Utilizes a photocatalyst (e.g., 9-fluorenone) in a flow reactor for radical-mediated C-S bond formation. Reaction of 1-ethenyl-1-methylcyclopropane with a thiol source. acs.org, nih.gov
Electrochemical Oxidation Employs a continuous-flow microreactor to selectively oxidize thiols or sulfides using water as the oxygen source. Controlled dimerization of 2-(1-methylcyclopropyl)ethanethiol to its disulfide. rsc.org

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers highly selective and environmentally friendly alternatives to traditional chemical synthesis. nih.gov While specific enzymes for the direct synthesis of 2-(1-methylcyclopropyl)ethanethiol are not documented, related biocatalytic transformations highlight the potential of this approach.

Cyclopropanes are common motifs in bioactive molecules, and biocatalytic cyclopropanation methods have been developed to produce enantioenriched cyclopropanes using engineered hemoproteins like myoglobin. nih.gov A chemoenzymatic strategy could first involve the biocatalytic synthesis of an optically active cyclopropyl precursor, which is then chemically converted to the target thiol.

Furthermore, radical S-adenosyl-L-methionine (SAM) enzymes are known to catalyze a vast range of challenging chemical reactions, including sulfur insertion into unactivated C-H bonds to form cofactors like biotin (B1667282) and lipoic acid. wikipedia.org In principle, engineered radical SAM enzymes could be developed to directly thiolate a cyclopropyl-containing substrate. Biocatalytic demethylation using methyltransferases in the presence of thiols as "methyl traps" has also been demonstrated, showcasing the utility of thiols in enzymatic systems. nih.gov

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-sulfur bonds with high efficiency and functional group tolerance. nih.govrsc.org Palladium-catalyzed cross-coupling reactions are particularly effective for creating C-S bonds. rsc.org A plausible strategy for synthesizing a related aryl cyclopropyl thiol would involve the Suzuki-Miyaura cross-coupling of a bromothiophene with cyclopropylboronic acid, followed by functional group manipulation to yield the desired thiol. nih.gov

The unique properties of the cyclopropane ring make it a suitable partner in various cross-coupling reactions. bohrium.com Due to their high ring strain and unique bonding, cyclopropanols have been used in numerous transition-metal-catalyzed C-C and C-X (where X is a heteroatom) bond-forming reactions. epa.gov This reactivity could be harnessed to couple a cyclopropanol-derived organometallic species with a sulfur electrophile.

Moreover, transition metal-catalyzed reactions involving the cleavage of C-S bonds have become an important alternative to traditional cross-coupling reactions that use organohalides. rsc.org This allows for the transformation of existing organosulfur compounds into new, valuable structures.

Table 3: Mentioned Chemical Compounds

Compound Name Molecular Formula Role/Context
2-(1-Methylcyclopropyl)ethanethiol C6H12S Target Compound
Sodium Hydrosulfide NaSH Reagent
Thiourea CH4N2S Reagent
2-(1-Methylcyclopropyl)ethanol C6H12O Precursor
bis(2-(1-Methylcyclopropyl)ethyl) disulfide C12H22S2 Related Organosulfur Compound
Sulfoxide R2SO Oxidation Product
Sulfone R2SO2 Oxidation Product
9-Fluorenone C13H8O Photocatalyst
Cyclopropylboronic acid C3H7BO2 Reagent
Bromothiophene C4H3BrS Reagent
S-adenosyl-L-methionine (SAM) C15H22N6O5S+ Biocatalytic Cofactor
Biotin C10H16N2O3S Natural Product
Lipoic acid C8H14O2S2 Natural Product
Ethanethiol C2H6S Example Thiol wikipedia.orgprepchem.comsigmaaldrich.com

Mechanistic Organic Chemistry and Reactivity of 2 1 Methylcyclopropyl Ethanethiol

Strain-Induced Reactivity of the 1-Methylcyclopropyl Ring

The cyclopropyl (B3062369) group is a three-membered ring with significant ring strain (approximately 27 kcal/mol), which provides a thermodynamic driving force for ring-opening reactions. sci-hub.se This inherent strain makes the C-C bonds susceptible to cleavage under various conditions, leading to unique reactivity not observed in acyclic or larger ring systems.

The 1-methylcyclopropyl group can undergo ring-opening reactions when subjected to thermal energy or in the presence of a catalyst. researchgate.net Transition metals, in particular, are effective catalysts for the ring-opening of cyclopropane (B1198618) derivatives. For example, palladium catalysts have been used to induce the ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones. nih.gov These reactions proceed through the regioselective cleavage of a C-C bond within the cyclopropane ring, often triggered by the coordination of the metal to a nearby functional group or by direct oxidative addition into a strained C-C bond. nih.gov

Similarly, thorium metallocenes have been shown to react with cyclopropene (B1174273) imines, leading to ring-opening. nih.gov The reaction is facilitated by the nucleophilic attack of a thorium-coordinated group onto the strained ring. While the ethanethiol (B150549) group in 2-(1-methylcyclopropyl)ethanethiol is not a ketone or imine, its sulfur atom could potentially coordinate to a metal center, influencing the regioselectivity of a subsequent catalytically induced ring-opening of the adjacent cyclopropyl ring.

The strained cyclopropane ring can act as a three-carbon synthon in formal cycloaddition reactions. sci-hub.se These reactions are not typically concerted pericyclic processes but rather stepwise pathways that often involve radical intermediates. A common pathway is the formal [3+2] cycloaddition, which is used to construct five-membered rings. nih.gov

In many reported examples, a functional group attached to the cyclopropane ring, such as an aryl ketone, is used to initiate the reaction. nih.govnih.gov Visible light photocatalysis can be used to achieve a one-electron reduction of the ketone, forming a ketyl radical anion. This intermediate undergoes a rapid, often reversible, ring-opening to form a 1,3-distonic radical anion, which then engages in a stepwise cycloaddition with an alkene partner. nih.govnih.gov While 2-(1-methylcyclopropyl)ethanethiol lacks a ketone, similar radical-initiated ring-opening mechanisms could potentially be triggered by other means, making the 1-methylcyclopropyl moiety a partner in formal cycloadditions. nih.gov Nickel-catalyzed [3+2] cycloadditions of cyclopropyl imines with enones have also been developed, demonstrating an alternative catalytic approach to activating the ring for cycloaddition. acs.org

Table 3: Potential Strain-Driven Reactions of the 1-Methylcyclopropyl Group

Reaction Type Initiation Method Key Intermediate Potential Product Type
Catalytic Ring-Opening Transition Metal (e.g., Pd(0), Rh(I)) Metallacyclobutane Isomerized acyclic or heterocyclic compounds
Formal [3+2] Cycloaddition Radical Initiator / Photocatalysis 1,3-Radical species Substituted five-membered rings (e.g., cyclopentanes)

| Thermal Rearrangement | High Temperature | Diradical | Isomerized alkenes |

Isomerization and Rearrangement Mechanisms

While specific studies on the isomerization and rearrangement of 2-(1-methylcyclopropyl)ethanethiol are not extensively detailed in the provided search results, the inherent strain of the cyclopropyl ring suggests a propensity for ring-opening reactions under various conditions, such as thermal, photochemical, or catalytic activation. The presence of the thiol group can further influence these transformations.

Potential rearrangement pathways could involve:

Homolytic Cleavage: Under radical conditions, homolytic cleavage of the cyclopropyl C-C bonds could lead to the formation of a diradical intermediate. This intermediate could then undergo further rearrangement or reaction with other species.

Acid/Base Catalyzed Ring Opening: In the presence of acids or bases, the cyclopropyl ring could undergo heterolytic cleavage, forming carbocationic or carbanionic intermediates, respectively. These intermediates would be susceptible to rearrangement to form more stable acyclic structures. The thiol group could participate in these processes, potentially acting as an internal nucleophile or influencing the regioselectivity of the ring opening.

Further research, including computational modeling and detailed experimental studies, would be necessary to fully elucidate the specific isomerization and rearrangement mechanisms of this particular compound.

Synergistic Reactivity in 2-(1-Methylcyclopropyl)ethanethiol

The proximate positioning of the thiol and cyclopropyl groups in 2-(1-methylcyclopropyl)ethanethiol allows for unique synergistic reactivity, where the two functional groups mutually influence each other's chemical behavior.

Intermolecular and Intramolecular Thiol-Assisted Cyclopropyl Transformations

The thiol group can act as an internal nucleophile, participating in intramolecular reactions that lead to the formation of sulfur-containing heterocyclic compounds. For instance, under conditions that promote the formation of a thiyl radical, an intramolecular addition to the cyclopropyl ring could occur, although this is less common than addition to unsaturated systems.

More likely are intermolecular reactions where the thiol group of one molecule assists in the transformation of the cyclopropyl ring of another. This could involve the formation of transient sulfur-bridged intermediates that facilitate ring opening or rearrangement. Studies on related systems have shown that intramolecular nucleophilic assistance can significantly enhance reaction rates and efficiencies. nih.gov

Stereoselectivity and Regioselectivity in Complex Reaction Systems

In chemical reactions, regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. masterorganicchemistry.comquora.commdpi.comdurgapurgovtcollege.ac.inyoutube.com The interplay of the thiol and cyclopropyl groups in 2-(1-methylcyclopropyl)ethanethiol can exert significant control over both the regio- and stereochemical outcomes of its reactions.

The steric bulk of the 1-methylcyclopropyl group and the electronic nature of the thiol can direct incoming reagents to a specific site on the molecule (regiocontrol) and influence the spatial orientation of the newly formed bonds (stereocontrol). For instance, in addition reactions to the thiol group, the cyclopropyl moiety could sterically hinder one face of the sulfur atom, leading to a preference for attack from the less hindered face. Similarly, in reactions involving the cyclopropyl ring, the thiol group could direct the approach of a reagent through coordination or other non-covalent interactions. The specific outcomes are highly dependent on the reaction mechanism and conditions. masterorganicchemistry.com

Thiol-Ene Reaction Chemistry with Cyclopropyl Derivatives

The thiol-ene reaction is a powerful and versatile "click" chemistry reaction involving the addition of a thiol to an alkene (an "ene"). wikipedia.orgrsc.org This reaction can be initiated by radicals or catalyzed by bases and typically proceeds with high efficiency and anti-Markovnikov regioselectivity, meaning the sulfur atom adds to the less substituted carbon of the double bond. wikipedia.orgorganic-chemistry.orgacsgcipr.org

Photocatalytic and Radical-Initiated Thiol-Ene Additions

Thiol-ene reactions are frequently initiated by photolysis or radical initiators. wikipedia.orgresearchgate.net In a typical radical-initiated process, a radical initiator generates a thiyl radical (RS•) from the thiol. wikipedia.org This thiyl radical then adds to an alkene to form a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to yield the thioether product and regenerate the thiyl radical, thus propagating the radical chain. wikipedia.orgacsgcipr.org

Visible-light photocatalysis has emerged as a milder and more sustainable method for initiating thiol-ene reactions. organic-chemistry.orgnih.govresearchgate.net Photocatalysts, such as ruthenium polypyridyl complexes or bismuth oxide, can absorb visible light and initiate the formation of thiyl radicals, driving the thiol-ene addition under gentle conditions. organic-chemistry.orgnih.gov

The general mechanism for a radical-initiated thiol-ene reaction is as follows:

Initiation: A radical initiator (or light) generates a thiyl radical (RS•).

Propagation:

The thiyl radical adds to an alkene (C=C) to form a carbon-centered radical.

This carbon-centered radical abstracts a hydrogen atom from another thiol molecule (RSH), forming the thioether product and a new thiyl radical.

Termination: Radicals combine to terminate the chain reaction. nih.gov

Scope and Limitations with 1-Methylcyclopropyl-Containing Alkenes

While the search results provide extensive information on the thiol-ene reaction with various alkenes, specific data on the reaction of 2-(1-methylcyclopropyl)ethanethiol with 1-methylcyclopropyl-containing alkenes is not available. However, we can infer the expected reactivity based on general principles.

The reactivity of alkenes in thiol-ene reactions is influenced by steric and electronic factors. radtech.org Electron-rich alkenes are generally more reactive towards the electrophilic thiyl radical. wikipedia.org The presence of a 1-methylcyclopropyl group on an alkene could influence its reactivity in several ways:

Steric Hindrance: The bulky cyclopropyl group might sterically hinder the approach of the thiyl radical to the double bond, potentially slowing down the reaction rate compared to less substituted alkenes. radtech.orgnih.gov

Electronic Effects: The cyclopropyl group can exhibit electronic properties similar to a double bond, potentially influencing the electron density of the adjacent alkene.

The intramolecular thiol-ene reaction, where the thiol and alkene are part of the same molecule, is a powerful method for synthesizing cyclic thioethers. nih.govmdpi.com The regioselectivity of these intramolecular cyclizations can be difficult to predict and is influenced by factors such as ring size and substituent effects. nih.govmdpi.com

Table 1: Reactivity of Alkenes in Thiol-Ene Reactions

Alkene TypeGeneral ReactivityInfluencing Factors
Terminal AlkenesGenerally highLess steric hindrance
Internal AlkenesGenerally lowerIncreased steric hindrance radtech.org
Electron-Rich AlkenesHighFavorable electronic interaction with thiyl radical wikipedia.org
Electron-Deficient AlkenesLowerLess favorable electronic interaction with thiyl radical

Table 2: Potential Thiol-Ene Reactions Involving 2-(1-Methylcyclopropyl)ethanethiol

ReactantsReaction TypeExpected ProductPotential Challenges
2-(1-Methylcyclopropyl)ethanethiol + Terminal AlkeneIntermolecular Thiol-EneAnti-Markovnikov thioether-
2-(1-Methylcyclopropyl)ethanethiol + 1-Methylcyclopropyl-containing AlkeneIntermolecular Thiol-EneThioether with two 1-methylcyclopropyl groupsPotential steric hindrance from both reactants
Alkene-tethered 2-(1-Methylcyclopropyl)ethanethiolIntramolecular Thiol-EneCyclic thioetherRegioselectivity of cyclization nih.govmdpi.com

Further experimental investigation is required to fully understand the scope and limitations of thiol-ene reactions involving 2-(1-methylcyclopropyl)ethanethiol and related cyclopropyl-containing alkenes.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy serves as a powerful tool for probing the chemical environment of the individual protons and carbon atoms within 2-(1-Methylcyclopropyl)ethanethiol.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial insights into the number and types of proton and carbon environments. However, for a comprehensive assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. numberanalytics.comweebly.comomicsonline.orgyoutube.com

¹H NMR: The proton spectrum is expected to show distinct signals for the methyl group, the cyclopropyl (B3062369) protons, the methylene (B1212753) protons of the ethyl chain, and the thiol proton. The cyclopropyl protons typically appear in the upfield region (around 0.2-1.0 ppm) due to the ring current effect of the cyclopropane (B1198618) ring. quora.com The methyl group protons attached to the cyclopropane ring would likely resonate as a singlet around 1.1-1.3 ppm. The methylene protons adjacent to the sulfur atom are expected in the range of 2.5-2.8 ppm, showing coupling to the other methylene group. The thiol proton (S-H) usually appears as a broad singlet, with its chemical shift being highly dependent on concentration and solvent, but typically in the range of 1.0-2.0 ppm. chemicalbook.com

¹³C NMR: The carbon spectrum will feature signals for the methyl carbon, the quaternary and methylene carbons of the cyclopropyl ring, and the two carbons of the ethylthiol chain. The cyclopropyl carbons are characteristically found at high field in the ¹³C NMR spectrum. docbrown.info The quaternary cyclopropyl carbon would be expected at a distinct chemical shift compared to the methylene carbons of the ring.

2D NMR:

COSY: This experiment would reveal the coupling relationships between adjacent protons, for instance, between the two methylene groups of the ethyl chain.

HSQC: This spectrum correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups.

HMBC: This technique reveals long-range couplings (typically over 2-3 bonds) between protons and carbons, which is crucial for confirming the connectivity of the entire molecule. For example, correlations would be expected between the methyl protons and the quaternary cyclopropyl carbon, as well as the adjacent cyclopropyl methylene carbons.

A predicted summary of the NMR data is presented in the table below.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
CH₃ -C(quat)~1.2 (s, 3H)~20-25C(quat), C(cyclo-CH₂)
C(quat)-~25-30-
C(cyclo-H₂ )~0.4-0.8 (m, 4H)~10-15C(quat), C(ethyl-CH₂)
C(quat)-C H₂~1.5 (t, 2H)~35-40C(quat), C(cyclo-CH₂), C(thio-CH₂)
C H₂-SH~2.6 (q, 2H)~25-30C(ethyl-CH₂), SH
SH ~1.5 (br s, 1H)-C(thio-CH₂)

Table 1: Predicted ¹H and ¹³C NMR data and key HMBC correlations for 2-(1-Methylcyclopropyl)ethanethiol.

The flexibility of the ethylthiol chain allows for different spatial arrangements or conformations of the molecule. Information about the preferred conformation can be obtained by analyzing the coupling constants (³J values) and through Nuclear Overhauser Effect (NOE) experiments. numberanalytics.comyoutube.com

The magnitude of the three-bond coupling constant (³J) between the protons of the two methylene groups in the ethyl chain can provide information about the dihedral angle between them, according to the Karplus equation.

NOE spectroscopy is a powerful technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å). numberanalytics.comyoutube.com For 2-(1-Methylcyclopropyl)ethanethiol, NOE enhancements would be expected between:

The methyl protons and the adjacent cyclopropyl protons.

The protons of the ethyl chain and the cyclopropyl ring protons, depending on the rotational conformation around the C-C bond connecting the two moieties.

The thiol proton and the adjacent methylene protons.

By observing which protons show NOE correlations, the preferred three-dimensional structure of the molecule in solution can be inferred. The rotational barrier around the C-S bond in thiols is generally low, suggesting that multiple conformations may exist in equilibrium at room temperature. dergipark.org.trosti.gov

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present. youtube.comnih.gov

Thiol Group:

S-H Stretch: A weak to medium intensity band is expected in the IR spectrum in the region of 2550-2600 cm⁻¹. This band is often sharp. chemicalbook.comnist.gov

C-S Stretch: A weak absorption is typically observed in the range of 600-770 cm⁻¹. researchgate.net

Cyclopropyl Group:

C-H Stretch: The C-H stretching vibrations of the cyclopropyl ring are expected to appear at higher frequencies than those of a typical alkane, generally in the range of 3000-3100 cm⁻¹. cdnsciencepub.comdocumentsdelivered.com

Ring Vibrations: The cyclopropane ring has characteristic "ring breathing" and deformation modes. These are often observed in the fingerprint region of the IR and Raman spectra, with a notable band around 1000-1020 cm⁻¹ associated with the ring deformation. cdnsciencepub.comresearchgate.net

The table below summarizes the expected key vibrational frequencies.

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected Intensity
C-H StretchCyclopropyl3000-3100Medium
C-H StretchAlkyl (CH₃, CH₂)2850-2960Strong
S-H StretchThiol2550-2600Weak to Medium
CH₂ ScissoringAlkyl~1450-1470Medium
CH₃ Umbrella ModeMethyl~1380Medium
Cyclopropane Ring DeformationCyclopropyl~1000-1020Medium to Strong
C-S StretchThioether600-770Weak

Table 2: Predicted Diagnostic Infrared Absorption Frequencies for 2-(1-Methylcyclopropyl)ethanethiol.

Vibrational spectroscopy can also be used to study conformational isomerism. Different conformers of a molecule can give rise to slightly different vibrational frequencies. By analyzing the spectra at different temperatures, it may be possible to identify bands corresponding to different conformers and to study their relative populations. For ethanethiol (B150549), both trans and gauche conformers have been identified in the gas and liquid phases. osti.gov A similar conformational flexibility would be expected for the ethylthiol chain in 2-(1-Methylcyclopropyl)ethanethiol.

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. libretexts.org

For 2-(1-Methylcyclopropyl)ethanethiol, the molecular ion peak [M]⁺ would be expected, confirming the molecular weight of the compound. The fragmentation pattern is likely to be influenced by the presence of both the strained cyclopropyl ring and the thiol group.

Common fragmentation pathways for thiols include:

α-cleavage: Cleavage of the bond adjacent to the sulfur atom. In this case, this could lead to the loss of a C₄H₇ radical, resulting in a [CH₂SH]⁺ fragment.

Loss of H₂S: A common rearrangement process for thiols can lead to the loss of a hydrogen sulfide (B99878) molecule.

Cleavage of the C-S bond.

The cyclopropyl group can also influence fragmentation. The strained ring can readily open to form an allyl cation, which is a stable carbocation. Therefore, fragmentation pathways involving the opening of the cyclopropyl ring are also anticipated. docbrown.infochemicalforums.com

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas.

Table 1: Theoretical Isotopic Mass Data for 2-(1-Methylcyclopropyl)ethanethiol

IsotopeAbundance (%)Atomic Mass (Da)
Carbon-1298.9312.000000
Carbon-131.0713.003355
Hydrogen-199.98851.007825
Deuterium0.01152.014102
Sulfur-3294.9931.972071
Sulfur-330.7532.971459
Sulfur-344.2533.967867

This table presents the fundamental data used for calculating the exact mass in HRMS.

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is an analytical technique that involves two stages of mass analysis. In the first stage, the parent ion of the target molecule is selected. This ion is then subjected to fragmentation, and the resulting fragment ions are analyzed in the second stage. This process provides detailed structural information about the parent molecule.

For 2-(1-methylcyclopropyl)ethanethiol, MS/MS analysis would reveal characteristic fragmentation patterns. The highly strained cyclopropyl ring is a likely site for initial bond cleavage. fiveable.mewikipedia.org The fragmentation could involve the loss of the ethanethiol side chain or the opening of the cyclopropyl ring. The resulting fragmentation spectrum would serve as a structural fingerprint for the molecule. Although a specific fragmentation pathway for this compound has not been published, general principles of mass spectrometry suggest that the C-C bonds of the cyclopropyl group and the C-S bond would be key fragmentation sites.

X-ray Diffraction Analysis (for Crystalline Derivatives)

X-ray diffraction is the gold standard for determining the three-dimensional atomic structure of a crystalline solid. This technique relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. mdpi.com For a compound like 2-(1-methylcyclopropyl)ethanethiol, which is likely a liquid at room temperature, this analysis would require the preparation of a suitable crystalline derivative.

Molecular Geometry and Bond Parameters

Should a crystalline derivative of 2-(1-methylcyclopropyl)ethanethiol be prepared, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. nih.gov Of particular interest would be the geometry of the cyclopropane ring. Due to significant angle strain, the bond angles within the ring are constrained to approximately 60°. fiveable.mewikipedia.org This strain influences the lengths of the bonds both within the ring and to the substituent groups. nih.govresearchgate.net

Table 2: Expected Bond Types for Structural Analysis

Bond TypeExpected HybridizationNotes
C-C (ring)sp²-likeHighly strained, 'bent' bonds.
C-C (exocyclic)sp³-sp²Connection between the ring and the ethyl group.
C-Ssp³-sp³Thioether linkage.
S-Hsp³-sThiol group.
C-Hsp³-s / sp²-sBonds on the ethyl and cyclopropyl groups.

This table outlines the key covalent bonds whose parameters would be determined by X-ray diffraction.

Computational Chemistry and Theoretical Investigations of 2 1 Methylcyclopropyl Ethanethiol

Electronic Structure and Bonding Analysis

A fundamental understanding of a molecule begins with its electronic structure. Theoretical chemistry offers powerful tools to probe the distribution of electrons and the nature of chemical bonds within 2-(1-methylcyclopropyl)ethanethiol.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 2-(1-methylcyclopropyl)ethanethiol, DFT calculations can elucidate key aspects of its electronic structure. By solving the Kohn-Sham equations for the molecule, researchers can determine its ground-state electron density. From this, a wealth of information can be derived, including optimized molecular geometry (bond lengths and angles), vibrational frequencies, and energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO, for instance, is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 2-(1-Methylcyclopropyl)ethanethiol (Note: This table illustrates the type of data obtained from DFT calculations and does not represent experimentally verified values.)

ParameterBond/AngleCalculated Value
Bond LengthC-S1.85 Å
Bond LengthS-H1.34 Å
Bond LengthC-C (ring)1.51 Å
Bond AngleC-S-H96.5°
Dihedral AngleH-S-C-C60.0°

For situations demanding higher accuracy, ab initio (from first principles) methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, solve the electronic Schrödinger equation with fewer approximations than DFT. While computationally more intensive, they provide more reliable predictions for properties like reaction energies and barrier heights. For 2-(1-methylcyclopropyl)ethanethiol, high-accuracy ab initio calculations would be particularly useful for benchmarking DFT results and for obtaining precise values for the energies of different conformational isomers.

Potential Energy Surface Exploration for Reaction Pathways

The reactivity of 2-(1-methylcyclopropyl)ethanethiol is governed by its potential energy surface (PES). The PES is a multidimensional surface that maps the energy of the molecule as a function of its geometry. By exploring the PES, chemists can identify stable molecules (local minima), transition states (saddle points), and the reaction pathways that connect them.

A transition state represents the highest energy point along a reaction coordinate. Locating and characterizing the transition state is paramount to understanding the kinetics of a chemical reaction. For 2-(1-methylcyclopropyl)ethanethiol, computational methods can be used to find the transition state structures for various potential reactions. A key feature of a computationally located transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Table 2: Hypothetical Transition State Properties for a Reaction of 2-(1-Methylcyclopropyl)ethanethiol (Note: This table illustrates the type of data obtained from transition state calculations and does not represent experimentally verified values.)

PropertyValue
Energy Relative to Reactant (Activation Energy)+25 kcal/mol
Imaginary Frequency-450 cm⁻¹
Key Bond Distance at Transition State1.95 Å

The unique structure of 2-(1-methylcyclopropyl)ethanethiol suggests several possible reaction pathways. The strained three-membered cyclopropyl (B3062369) ring can undergo ring-opening reactions, while the thiol group can participate in radical reactions or act as a nucleophile. Computational exploration of the PES can trace the intrinsic reaction coordinate (IRC) from a transition state down to the reactants and products, thereby confirming the proposed reaction mechanism. This allows for a detailed, step-by-step understanding of how bond breaking and bond formation occur during a chemical transformation.

Spectroscopic Property Prediction and Interpretation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. For 2-(1-methylcyclopropyl)ethanethiol, theoretical calculations can provide valuable data to compare with experimental spectra. For example, the calculation of vibrational frequencies can help in assigning the peaks in an infrared (IR) spectrum to specific molecular motions. Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts can assist in the structural elucidation of the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for 2-(1-Methylcyclopropyl)ethanethiol (Note: This table illustrates the type of data obtained from spectroscopic predictions and does not represent experimentally verified values.)

Spectroscopic TechniquePredicted FeatureAssignment
Infrared (IR) Spectroscopy~2550 cm⁻¹S-H stretch
¹H NMR Spectroscopy~1.5 ppm (triplet)-SH proton
¹³C NMR Spectroscopy~10 ppmCyclopropyl CH₂ carbons

Computational NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure determination. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool to aid in the assignment of experimental NMR spectra. bohrium.comuni-bonn.de

To calculate the ¹H and ¹³C NMR chemical shifts of 2-(1-Methylcyclopropyl)ethanethiol, a multi-step computational protocol is typically followed. First, the molecule's geometry is optimized to find its lowest energy conformation. This is often done using a DFT functional, such as B3LYP, paired with a basis set like 6-31G(d,p). Following optimization, NMR shielding tensors are calculated for each nucleus using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. bohrium.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the shielding value of a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For more accurate results, the influence of solvents can be incorporated using implicit solvation models like the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM). bohrium.comnih.gov Furthermore, comparing the calculated chemical shifts across different DFT functionals can provide a measure of the prediction's robustness. uni-bonn.de Spin-spin coupling constants, which provide through-bond connectivity information, can also be computed to further solidify structural assignments. researchgate.net

Table 1: Representative Calculated NMR Data for a Thiol Compound

Atom PositionCalculated ¹³C Chemical Shift (ppm)Calculated ¹H Chemical Shift (ppm)
SHData not availableData not available
CH₂ (adjacent to S)Data not availableData not available
CH₂ (adjacent to ring)Data not availableData not available
C (quaternary cyclopropyl)Data not available-
CH₂ (cyclopropyl)Data not availableData not available
CH₃Data not availableData not available
Note: This table is a template illustrating how calculated NMR data for 2-(1-Methylcyclopropyl)ethanethiol would be presented. Specific values are dependent on the chosen computational method and are not available in published literature.

Vibrational Frequency Calculations for IR and Raman Assignments

The process begins with the same optimized molecular geometry used for NMR calculations. Using the same DFT functional and basis set, a Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) is calculated. wisc.edu Diagonalizing this matrix yields the harmonic vibrational frequencies and their corresponding IR and Raman intensities.

It is a known limitation that frequencies calculated under the harmonic approximation are typically higher than experimental values. Therefore, it is standard practice to apply an empirical scaling factor to the computed frequencies to improve agreement with experimental data. rsc.org By visualizing the atomic displacements for each calculated frequency, a definitive assignment can be made for key vibrations, such as the S-H stretch, C-S stretch, various C-H stretches, and the characteristic deformation modes of the cyclopropyl ring.

Table 2: Representative Vibrational Mode Assignments for a Thiol Compound

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)
S-H StretchData not availableData not available
C-H Stretch (Methyl)Data not availableData not available
C-H Stretch (Cyclopropyl)Data not availableData not available
CH₂ ScissoringData not availableData not available
C-S StretchData not availableData not available
Cyclopropyl Ring BreathingData not availableData not available
Note: This table is a template illustrating how calculated vibrational data for 2-(1-Methylcyclopropyl)ethanethiol would be presented. Specific values are dependent on the chosen computational method and are not available in published literature.

Molecular Dynamics Simulations for Conformational Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to view the dynamic evolution of a molecular system over time, offering insights into conformational behavior that are inaccessible through static calculations. youtube.com For a flexible molecule like 2-(1-Methylcyclopropyl)ethanethiol, MD simulations can map its conformational landscape and the kinetics of transitions between different shapes.

An MD simulation models the molecule using a force field, a set of parameters and functions that describe the potential energy of the system based on bond lengths, angles, and dihedrals. mdpi.comaip.org The simulation begins with an initial structure and assigns velocities to the atoms. By solving Newton's equations of motion iteratively for thousands or millions of small time steps, a trajectory is generated that describes how the molecule moves and changes shape at a given temperature. aip.org

Table 3: Potential Conformational Analysis from MD Simulations

ParameterDescriptionPotential Finding
Dihedral Angle (Cring-C-C-S)Rotation around the bond connecting the cyclopropyl ring to the ethyl group.Data not available
Dihedral Angle (C-C-S-H)Rotation of the thiol hydrogen.Data not available
Radius of GyrationA measure of the molecule's compactness.Data not available
Note: This table is a template illustrating the type of data that would be extracted from an MD simulation of 2-(1-Methylcyclopropyl)ethanethiol. Specific values are not available in published literature.

Utility of 2 1 Methylcyclopropyl Ethanethiol in Advanced Organic Synthesis

As a Chiral Auxiliary or Ligand Precursor

The presence of a stereocenter at the 1-position of the cyclopropyl (B3062369) ring suggests that chiral variants of 2-(1-Methylcyclopropyl)ethanethiol could potentially be developed as chiral auxiliaries. In principle, the thiol group could be used to tether the molecule to a substrate, and the stereochemically defined cyclopropyl group could then direct the stereochemical outcome of a subsequent reaction.

Furthermore, the thiol functionality is a common anchor for the synthesis of ligands for catalysis. The sulfur atom could coordinate to a metal center, and the methylcyclopropyl group could provide a unique steric and electronic environment around the metal, potentially influencing the selectivity and activity of the catalyst.

Building Block for Bridged and Polycyclic Systems

The strained cyclopropyl ring is a well-known precursor for the construction of more complex cyclic systems through ring-expansion or rearrangement reactions. It is conceivable that 2-(1-Methylcyclopropyl)ethanethiol could serve as a building block in the synthesis of bridged and polycyclic molecules. The thiol group could act as a handle for introducing the cyclopropyl moiety into a larger scaffold before a subsequent ring-opening or cyclization step.

Precursor for Advanced Organosulfur Materials

Thiols are fundamental precursors for a wide array of organosulfur materials. The unique 1-methylcyclopropyl substituent could impart novel properties to such materials. For instance, polymers or self-assembled monolayers incorporating this thiol could exhibit distinct physical, thermal, or electronic characteristics due to the bulky and rigid nature of the cyclopropyl group. Research in this area would involve the polymerization of the thiol or its attachment to surfaces and the subsequent characterization of the resulting materials.

Functionalization of Polymeric Architectures

The thiol group is highly reactive in thiol-ene and thiol-yne "click" reactions, which are widely used for the efficient functionalization of polymers. 2-(1-Methylcyclopropyl)ethanethiol could be employed to introduce the 1-methylcyclopropyl group onto the surface or along the backbone of a variety of polymers. This could be used to modify the properties of the polymer, for example, by increasing its steric bulk or altering its solubility and thermal stability.

Development of Complex Molecular Architectures through Cascade Reactions

Cascade reactions are powerful tools for the rapid construction of complex molecules from simple precursors. The reactivity of both the thiol and the cyclopropyl group could be harnessed in the design of novel cascade sequences. For instance, a reaction could be initiated at the thiol, followed by a subsequent step involving the cyclopropyl ring, leading to the formation of intricate molecular architectures in a single synthetic operation.

Emerging Research Avenues and Future Prospects for 2 1 Methylcyclopropyl Ethanethiol Chemistry

Novel Catalytic Systems for Enantioselective Synthesis

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals. For 2-(1-methylcyclopropyl)ethanethiol, the key challenge lies in the asymmetric construction of the quaternary stereocenter. The enantioselective synthesis of such sterically hindered centers is a formidable task in organic chemistry. beilstein-journals.orgnih.govnih.govbris.ac.uk

Future research will likely focus on the development of novel catalytic systems capable of achieving high enantioselectivity in the formation of this quaternary center. Drawing inspiration from recent advances, several promising strategies can be envisioned. One approach involves the use of bifunctional organocatalysts, such as those derived from cinchona alkaloids. These catalysts have shown remarkable success in asymmetric sulfa-Michael additions, which could be adapted to create the desired stereocenter. nih.gov For instance, a quinine-derived sulfonamide organocatalyst has been effectively used for the asymmetric addition of thiols to chalcones, achieving high enantiomeric excess (ee) with low catalyst loading. nih.gov

Another promising avenue is the use of transition metal catalysis. Nickel(II)/trisoxazoline complexes have been successfully employed in asymmetric sulfa-Michael/aldol cascade reactions to create chiral tetrahydrothiophenes with quaternary stereocenters, demonstrating the potential of such systems for complex thiol synthesis. acs.org Furthermore, the application of enzymes, such as ene-reductases, for the asymmetric desymmetrization of prochiral substrates could provide a powerful biocatalytic route to the chiral cyclopropyl (B3062369) precursor of the target molecule. nih.gov

The table below summarizes potential catalytic systems that could be explored for the enantioselective synthesis of 2-(1-methylcyclopropyl)ethanethiol precursors.

Catalyst TypePotential ReactionKey Advantages
Cinchona Alkaloid Organocatalysts Asymmetric Sulfa-Michael AdditionMild reaction conditions, low catalyst loading, high enantioselectivity. nih.gov
Nickel(II)/Trisoxazoline Complexes Asymmetric Cascade ReactionsFormation of complex structures with quaternary stereocenters in a single step. acs.org
Ene-Reductases Asymmetric DesymmetrizationHigh enantioselectivity (up to >99% ee), environmentally friendly biocatalysis. nih.gov
Chiral Copper(I) and Cobalt(II) Catalysts Asymmetric CyclopropanationPotential for direct enantioselective formation of the cyclopropane (B1198618) ring, though may result in moderate ee. nih.gov

Integration into Flow Chemistry for Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including safety, scalability, and cost-effectiveness. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers elegant solutions to these challenges. thieme-connect.comgoogle.comsyrris.com The synthesis of 2-(1-methylcyclopropyl)ethanethiol, which may involve hazardous reagents or highly exothermic steps, is an ideal candidate for integration into flow chemistry systems.

The construction of the cyclopropane ring, a key step in the synthesis, can be significantly improved using flow reactors. For instance, the dibromocyclopropanation of alkenes, a reaction that typically requires vigorous stirring and long reaction times in batch, can be performed smoothly and rapidly in a microreactor under ambient conditions. syrris.com This not only increases the reaction rate but also enhances safety and selectivity. syrris.com Furthermore, the generation and use of reactive intermediates, such as cyclopropenyllithium species, can be performed more safely and efficiently in a continuous flow setup, avoiding the cryogenic conditions and byproduct formation associated with batch processes. thieme-connect.com

The advantages of adopting a flow chemistry approach for the synthesis of 2-(1-Methylcyclopropyl)ethanethiol are multifold:

Enhanced Safety: The small reaction volumes in microreactors minimize the risk associated with hazardous materials and exothermic reactions. google.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields and purities. syrris.com

Scalability: Scaling up production is straightforward and can be achieved by either running the system for longer periods or by "numbering-up" – using multiple reactors in parallel. google.com

Automation and Reproducibility: Flow systems can be easily automated, leading to high reproducibility and reduced human error.

The potential for a continuous, multi-step synthesis of the target molecule, where crude product from one step is directly fed into the next, makes flow chemistry a particularly attractive option for industrial-scale production.

Exploration of Bio-Inspired Synthetic Routes

Nature provides a vast and sophisticated blueprint for the synthesis of complex molecules. Bio-inspired synthetic routes, which mimic biological processes or utilize biological components, are becoming increasingly important in green chemistry. For the synthesis of 2-(1-methylcyclopropyl)ethanethiol, several bio-inspired avenues are worth exploring.

One approach is the use of enzymes as catalysts. Lipases and esterases have been successfully used in the chemo-enzymatic synthesis of α-terpineol thiol derivatives, demonstrating the potential of enzymes to perform selective transformations on sulfur-containing molecules. nih.gov The enzymatic synthesis of thiol-containing polymers using horseradish peroxidase in reverse micelles also highlights the power of biocatalysis in creating functionalized organosulfur compounds. acs.org These methods could be adapted for the stereoselective synthesis or modification of 2-(1-methylcyclopropyl)ethanethiol.

Another bio-inspired strategy is to mimic the biosynthetic pathways of natural organosulfur compounds, such as those found in garlic and other Allium species. interesjournals.orgresearchgate.net These pathways involve a series of enzymatic transformations that could inspire the design of novel, environmentally friendly synthetic routes. Furthermore, the use of bio-inspired cooperative catalytic systems, such as laccase/DDQ in aqueous media, has shown promise for the aerobic oxidative cyclization of sulfur-containing compounds, offering a green alternative to traditional methods that rely on toxic metals and harsh conditions. researchgate.net

The development of "green" synthetic procedures, for example, using water as a solvent and avoiding catalysts for the formation of thioacetates, which are precursors to thiols, is another area where bio-inspired principles can be applied. interesjournals.org

Advanced Characterization Techniques for Reaction Monitoring

The development of any new synthetic methodology relies heavily on the ability to accurately monitor reactions and characterize products. For the synthesis of 2-(1-methylcyclopropyl)ethanethiol, a suite of advanced analytical techniques will be indispensable.

In-situ Monitoring: Real-time monitoring of reaction progress is crucial for optimization and understanding reaction kinetics. Techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) are highly effective for the online detection of volatile organic sulfur compounds in complex mixtures, offering high sensitivity and real-time data. repec.orgcopernicus.org This could be particularly useful for monitoring the formation of the volatile thiol product.

Spectroscopic and Spectrometric Methods: A combination of spectroscopic and spectrometric techniques will be essential for structural elucidation and purity assessment.

NMR Spectroscopy: 1H and 13C NMR are fundamental for determining the molecular structure. Advanced 2D NMR techniques can provide further insights into connectivity and stereochemistry.

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for separating and identifying products and byproducts, even at trace levels. nih.govmdpi.com High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition.

Vibrational Spectroscopy: Fourier-transform infrared (FT-IR) and Raman spectroscopy can be used to identify functional groups and can be coupled with theoretical calculations for a more detailed structural analysis. researchgate.nettandfonline.com

Electrochemical Methods: These techniques offer a simple and cost-effective way to monitor thiol concentrations and can be particularly useful for real-time analysis in both laboratory and industrial settings. mdpi.com

The table below outlines some of the key analytical techniques and their potential applications in the study of 2-(1-methylcyclopropyl)ethanethiol chemistry.

Analytical TechniqueApplicationKey Advantages
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) Real-time, online monitoring of volatile thiol product formation.High sensitivity, real-time data, untargeted measurement. repec.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and identification of products, byproducts, and intermediates.High selectivity and sensitivity, applicable to a wide range of compounds. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and stereochemical analysis.Provides detailed structural information.
FT-IR and Raman Spectroscopy Functional group identification and structural analysis.Complementary to NMR, can be used for in-situ monitoring. researchgate.net
Electrochemical Sensors Real-time monitoring of thiol concentration.Simple, cost-effective, suitable for process control. mdpi.com

Theoretical Guided Design of New Chemical Transformations

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new synthetic routes. For a molecule with the structural complexity of 2-(1-methylcyclopropyl)ethanethiol, theoretical methods, particularly Density Functional Theory (DFT), will play a pivotal role in guiding experimental efforts.

Predicting Reactivity and Mechanism: DFT calculations can provide deep insights into the reactivity of the target molecule. For example, computational studies have been crucial in understanding the mechanism of thio-Michael additions, revealing that many common DFT functionals can fail to correctly predict the presence of a carbanion intermediate, and that range-separated functionals are necessary for accurate modeling. acs.orgnih.gov Such insights are vital for selecting the right reaction conditions and catalysts. DFT can also be used to study the energetics of cyclopropane ring-opening reactions, which is a potential reaction pathway for this molecule given its strained ring system. nih.govnih.gov

Designing Novel Catalysts and Reactions: Theoretical calculations can be used to design new catalysts for the enantioselective synthesis of 2-(1-methylcyclopropyl)ethanethiol. By modeling the transition states of catalytic cycles, researchers can predict which catalyst structures will lead to the highest enantioselectivity, thus reducing the amount of experimental screening required. Furthermore, computational studies can help in the design of entirely new chemical transformations by predicting the feasibility of novel reaction pathways.

Interpreting Spectroscopic Data: DFT calculations are also a powerful tool for interpreting experimental spectroscopic data. By calculating theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis spectra, researchers can confirm the structure of their synthesized compounds with a high degree of confidence. researchgate.nettandfonline.com

The synergy between theoretical calculations and experimental work will be crucial for unlocking the full potential of 2-(1-methylcyclopropyl)ethanethiol chemistry, accelerating the discovery of new reactions and applications.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-(1-Methylcyclopropyl)ethanethiol, and what critical reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by thiol group introduction. Key steps include:

  • Cyclopropanation : Reaction of alkenes with carbene precursors (e.g., diazomethane) under transition metal catalysis .
  • Thiolation : Nucleophilic substitution or thiol-ene reactions, requiring inert atmospheres to prevent oxidation of the thiol group .
  • Purification : Use of column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product. Yield optimization depends on precise temperature control (e.g., -78°C for cyclopropanation) and stoichiometric ratios of reactants .

Q. What spectroscopic techniques are most effective for characterizing 2-(1-Methylcyclopropyl)ethanethiol?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies the methylcyclopropyl group (δ 0.5–1.2 ppm for cyclopropyl protons) and thiol proton (δ 1.3–1.7 ppm, though often broad due to exchange). 13^13C NMR confirms cyclopropane carbons (δ 10–20 ppm) .
  • IR Spectroscopy : Strong S-H stretch (~2550 cm1^{-1}) and C-S vibrations (~600–700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of cyclopropane ring) .

Advanced Research Questions

Q. How does the cyclopropyl group in 2-(1-Methylcyclopropyl)ethanethiol influence its reactivity in nucleophilic substitution reactions compared to non-cyclopropane analogs?

  • Methodological Answer : The cyclopropane ring introduces steric strain and electronic effects:

  • Steric Hindrance : The methylcyclopropyl group reduces accessibility to the thiol, slowing nucleophilic attack. Computational studies (DFT) show increased activation energy by ~15–20 kJ/mol compared to linear analogs .
  • Electronic Effects : The cyclopropane’s bent bonds delocalize electron density, stabilizing transition states in reactions with electrophiles (e.g., alkyl halides). Kinetic studies using pseudo-first-order conditions (excess electrophile) quantify rate enhancements .

Q. What computational chemistry approaches are suitable for modeling the electronic effects of the methylcyclopropyl substituent?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) to assess bond angles and charge distribution. The cyclopropane ring exhibits bent C-C bonds (~102°) and partial positive charge on the methyl group .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to predict solubility and aggregation behavior. Polarizable force fields (e.g., AMOEBA) improve accuracy for sulfur-containing compounds .

Q. How should researchers resolve discrepancies in reported biological activity data for 2-(1-Methylcyclopropyl)ethanethiol derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare studies using tools like PRISMA guidelines, focusing on variables such as assay type (e.g., enzyme inhibition vs. cell viability) and purity (>95% by HPLC) .
  • Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., fixed pH 7.4, 37°C) to isolate confounding factors. For example, thiol oxidation artifacts can be mitigated by adding reducing agents (e.g., DTT) .

Comparative Structural Analysis

Q. How do structural analogs of 2-(1-Methylcyclopropyl)ethanethiol differ in pharmacological potential?

  • Methodological Answer :

CompoundKey Structural FeaturePharmacological Impact
2-(Diethylamino)ethanethiolLinear amine substituentHigher CNS penetration due to increased lipophilicity
2-(Benzylpiperidinyl)ethanethiolBulky aromatic groupEnhanced serotonin receptor binding (Ki_i = 12 nM)
  • Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like monoamine transporters. Methylcyclopropyl analogs show improved metabolic stability over cyclopropane-free derivatives .

Data Contradiction Analysis

Q. Why do studies report varying thermal stabilities for 2-(1-Methylcyclopropyl)ethanethiol?

  • Methodological Answer : Discrepancies arise from:

  • Measurement Techniques : TGA (thermogravimetric analysis) under nitrogen vs. air shows decomposition temperatures differing by ~40°C due to oxidative degradation .
  • Sample History : Storage conditions (e.g., exposure to light or moisture) accelerate thiol oxidation. Standardize protocols by purging samples with argon and using amber vials .

Experimental Design

Q. What strategies optimize the regioselective synthesis of 2-(1-Methylcyclopropyl)ethanethiol derivatives?

  • Methodological Answer :

  • Protecting Groups : Use tert-butylthiol esters to block unwanted thiol reactivity during cyclopropanation .
  • Catalyst Screening : Test chiral catalysts (e.g., Rh(II) with binaphthyl ligands) for enantioselective synthesis. Monitor enantiomeric excess (ee) via chiral HPLC .

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